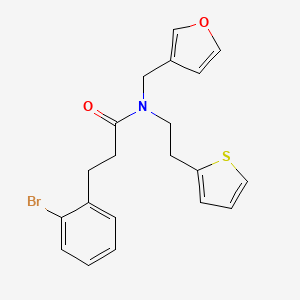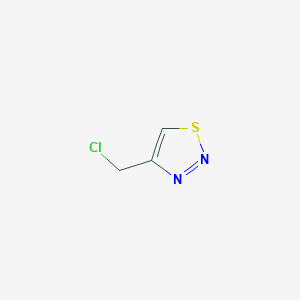
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a bromophenyl group, a furan ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amide Bond: The initial step involves the reaction of 2-bromobenzoyl chloride with furan-3-ylmethanamine in the presence of a base such as triethylamine to form the intermediate amide.
Alkylation: The intermediate amide is then alkylated with 2-(thiophen-2-yl)ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reactions).
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: H₂, Pd/C, LiAlH₄
Substitution: Pd(PPh₃)₄, NaOH, various nucleophiles
Major Products
Oxidation: Oxidized derivatives of furan and thiophene rings
Reduction: De-brominated phenyl derivatives
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide may be investigated for its potential biological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential electronic properties.
Mécanisme D'action
The mechanism of action of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions with DNA or proteins, which could be explored for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- 3-(2-Fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- 3-(2-Iodophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
Uniqueness
Compared to its analogs, 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and undergo selective substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2S/c21-19-6-2-1-4-17(19)7-8-20(23)22(14-16-10-12-24-15-16)11-9-18-5-3-13-25-18/h1-6,10,12-13,15H,7-9,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRAUUHCMYYAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2953345.png)
![[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2953347.png)


![N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2953353.png)
![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2953354.png)
![2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2953355.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide](/img/structure/B2953356.png)
![4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2953359.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2953360.png)

![Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2953365.png)

